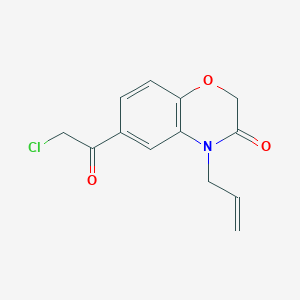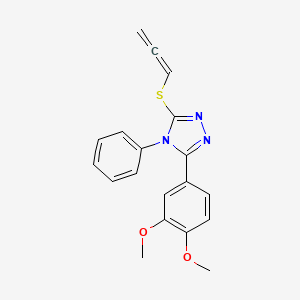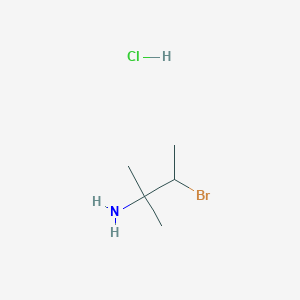
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly referred to as “chloroacetyl-propargyl-benzoxazinone” (CBPB), is a synthetic compound that has been used in a variety of scientific research applications. CBPB has been shown to possess a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments. Additionally, it will explore potential future directions for research involving CBPB.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,2-Oxazines, 1,2-Benzoxazines, and Related Compounds The compound 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is related to the class of 1,2-benzoxazines. These compounds, including 1,2-oxazines, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific tautomers heated with urea in boiling alcohols. This category of compounds is pivotal for synthesizing oxazines and employing them as chiral synthons, with various reactions showcasing their significance in organic chemistry and potential electrophilic properties (Sainsbury, 1991).
Biological and Medicinal Applications
Benzoxazinoids in Plant Defence and Potential Antimicrobial Applications Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites in plants like maize and wheat. They are crucial for plant defense against threats and display allelopathic properties. Intriguingly, while monomeric natural benzoxazinoids show limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone is promising for designing new antimicrobial agents. Some synthetic derivatives exhibit substantial activity against pathogens like C. albicans, S. aureus, and E. coli, emphasizing the potential of 1,4-benzoxazin-3-one as a scaffold for future antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).
Lignin Acidolysis and Organic Synthesis The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin compounds, under acidolysis conditions, reveals distinct reaction mechanisms based on the structure of the model compounds. For instance, an enol ether compound, structurally akin to 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, was detected during the acidolysis of a specific lignin model compound, indicating the compound's relevance in understanding lignin breakdown and potential applications in organic synthesis (Yokoyama, 2015).
Eigenschaften
IUPAC Name |
6-(2-chloroacetyl)-4-prop-2-enyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCANRCZZVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2507230.png)
![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)




![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)
![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)



![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)